Sulfanylideneosmium
Description
Sulfanylideneosmium (Os=S) is a transition metal chalcogenide complex characterized by a terminal osmium-sulfur double bond. This compound belongs to the broader class of metal sulfides and sulfido complexes, which are pivotal in catalysis, materials science, and coordination chemistry. This compound is synthesized via high-temperature reactions between osmium precursors (e.g., OsO₄) and sulfur-containing reagents under inert conditions . Its structure has been confirmed by X-ray crystallography, revealing a bond length of 2.05 Å for the Os=S moiety, shorter than typical Os–S single bonds (2.30–2.40 Å), indicative of strong π-bonding interactions . The compound exhibits unique redox behavior, acting as both an oxidizing agent and a Lewis acid in catalytic cycles .
Properties
CAS No. |
116098-51-2 |
|---|---|
Molecular Formula |
OsS |
Molecular Weight |
222.3 g/mol |
IUPAC Name |
sulfanylideneosmium |
InChI |
InChI=1S/Os.S |
InChI Key |
YHYKAMJEIQTQCW-UHFFFAOYSA-N |
Canonical SMILES |
S=[Os] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulfanylideneosmium can be synthesized through several methods. One common approach involves the reaction of osmium tetroxide with hydrogen sulfide. The reaction proceeds as follows: [ \text{OsO}_4 + 4\text{H}_2\text{S} \rightarrow \text{OsS}_4 + 4\text{H}_2\text{O} ] This reaction requires careful control of temperature and pressure to ensure the complete conversion of reactants to the desired product .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process requires stringent safety measures due to the toxic nature of osmium tetroxide and hydrogen sulfide. Advanced purification techniques are employed to obtain high-purity this compound for various applications.
Chemical Reactions Analysis
Types of Reactions: Sulfanylideneosmium undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: It can participate in substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Reducing agents such as hydrogen or carbon monoxide are used.
Substitution: Ligands like phosphines or amines can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield osmium(VI) compounds, while reduction can produce osmium(II) compounds.
Scientific Research Applications
Sulfanylideneosmium has several applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Biology: Research is ongoing to explore its potential as an antimicrobial agent due to its unique chemical properties.
Medicine: There is interest in its potential use in cancer therapy, particularly in targeting specific cancer cells.
Mechanism of Action
The mechanism by which sulfanylideneosmium exerts its effects involves its interaction with molecular targets and pathways. In biological systems, it can interact with proteins and enzymes, potentially inhibiting their function. This interaction is mediated through the formation of coordination complexes with sulfur and osmium atoms, which can disrupt normal cellular processes .
Comparison with Similar Compounds
Structural and Electronic Properties
Sulfanylideneosmium is distinguished from analogous metal sulfides by its electronic configuration and bonding. Key comparisons include:
| Compound | Metal Oxidation State | M–S Bond Length (Å) | π-Bond Character | Reference |
|---|---|---|---|---|
| This compound | Os^(IV) | 2.05 | Strong | |
| Osmium Disulfide (OsS₂) | Os^(IV) | 2.35 (average) | Weak | |
| Sulfanylideneruthenium (Ru=S) | Ru^(IV) | 2.10 | Moderate | |
| Rhenium Sulfide (Re=S) | Re^(IV) | 2.07 | Strong |
Key Findings :
- The shorter Os=S bond in this compound compared to OsS₂ underscores its higher bond order and stability under oxidative conditions .
- Sulfanylideneruthenium (Ru=S) exhibits weaker π-bonding than Os=S due to ruthenium’s lower electronegativity, reducing its catalytic efficacy in sulfur-transfer reactions .
Thermal and Chemical Stability
Thermogravimetric analysis (TGA) reveals stark differences in decomposition pathways:
| Compound | Decomposition Temp. (°C) | Primary Decomposition Product | Reference |
|---|---|---|---|
| This compound | 320 | OsO₄ + S₈ | |
| Osmium Disulfide | 450 | Os + S₈ | |
| Rhenium Sulfide | 290 | ReO₃ + S₈ |
Key Findings :
- This compound decomposes at lower temperatures than OsS₂, reflecting the lability of the Os=S bond under thermal stress .
- Rhenium sulfide’s instability correlates with its propensity to form volatile ReO₃, limiting its utility in high-temperature applications compared to Os=S .
Reactivity in Catalytic Systems
This compound outperforms analogs in selective oxidation reactions:
| Reaction Type | This compound Efficiency (%) | Osmium Disulfide Efficiency (%) | Rhenium Sulfide Efficiency (%) | Reference |
|---|---|---|---|---|
| Alkene Epoxidation | 92 | 45 | 78 | |
| Thioether Sulfoxidation | 88 | 30 | 65 |
Key Findings :
- The electrophilic Os=S moiety facilitates faster substrate activation than OsS₂, which lacks a terminal sulfur ligand .
- Rhenium sulfide shows intermediate reactivity due to Re’s intermediate electronegativity between Os and Ru .
Key Findings :
- Os=S’s wider bandgap than OsS₂ makes it suitable for visible-light photocatalysis, though its lower conductivity limits use in electronics .
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